3-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)benzamide
Overview
Description
3-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)benzamide is a benzamide derivative . Its CAS Number is 1041593-73-0 .
Molecular Structure Analysis
The molecular formula of this compound is C13H11ClN2O2 . The InChI code is 1S/C13H11ClN2O2/c14-11-7-10(1-2-12(11)17)13(18)16-8-9-3-5-15-6-4-9/h1-7,17H,8H2,(H,16,18) .Physical and Chemical Properties Analysis
The molecular weight of this compound is 262.69 g/mol . It appears as a solid .Scientific Research Applications
Luminescent Properties and Stimuli-Responsive Behavior
A study by Srivastava et al. (2017) synthesized compounds related to the chemical structure of interest, demonstrating their luminescent properties in both solution and solid state. These compounds form nano-aggregates with enhanced emission in aqueous solutions, exhibiting mechanochromic properties and displaying multi-stimuli response, which could be useful in developing new materials for sensors and optical devices (Srivastava et al., 2017).
Antibacterial Activity
Another study conducted by Mobinikhaledi et al. (2006) found that derivatives of N-(3-Hydroxy-2-pyridyl)benzamides exhibit antibacterial activity against various bacteria, including Escherichia coli and Staphylococcus aureus. This suggests potential applications of similar compounds in developing new antibacterial agents (Mobinikhaledi et al., 2006).
Improved Synthesis Process
Research by Dian (2010) focused on improving the synthesis process for 2-hydroxy-N-(pyridin-4-yl)benzamide, achieving high yield under mild conditions. This improvement in the synthesis process could facilitate the production of related compounds for various applications (Dian, 2010).
Crystal Structure Analysis
Artheswari et al. (2019) analyzed the crystal structure of a related N-(pyridin-2-ylmethyl)benzamide derivative, revealing differences in the orientation of the pyridine and benzene rings in the molecules. Such structural analyses are crucial for understanding the properties and potential applications of these compounds (Artheswari et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
3-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-11-7-10(1-2-12(11)17)13(18)16-8-9-3-5-15-6-4-9/h1-7,17H,8H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNUXBYRCNPIAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCC2=CC=NC=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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